

Cyclohexanecarboxylic Acid: A Technical Guide to its Solubility in Water and Organic Solvents

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Compound of Interest

Compound Name: Cyclohexanecarboxylic acid

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This technical guide provides a comprehensive overview of the solubility of **cyclohexanecarboxylic acid** in aqueous and organic media. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical synthesis, agrochemical formulations, and as a precursor in the chemical industry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of **cyclohexanecarboxylic acid** ($C_6H_{11}COOH$) is governed by its molecular structure, which features a nonpolar cyclohexane ring and a polar carboxylic acid group. This amphiphilic nature dictates its solubility behavior in different solvents. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the cyclohexane ring interacts favorably with nonpolar solvents through van der Waals forces.

In aqueous solutions, the solubility of **cyclohexanecarboxylic acid** is limited due to the hydrophobic nature of the cyclohexane ring. However, its solubility can be significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form the highly polar and water-soluble cyclohexanecarboxylate anion. Conversely, in acidic solutions, the non-ionized form predominates, leading to lower aqueous solubility.^[1] Temperature also plays a role, with solubility in water generally increasing with a rise in temperature.^[1]

In organic solvents, **cyclohexanecarboxylic acid** exhibits a wider range of solubility. It is generally more soluble in polar organic solvents that can act as hydrogen bond acceptors or donors, such as alcohols and ketones.^[2] Its solubility in nonpolar solvents is attributed to the favorable interactions between the cyclohexane ring and the solvent molecules.^[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of **cyclohexanecarboxylic acid** in water and various organic solvents.

Table 1: Solubility of **Cyclohexanecarboxylic Acid** in Water

Temperature (°C)	Solubility	Source
15	0.201 g / 100 mL	^[2]
25	4.6 mg / mL	^[3]

Table 2: Solubility of **Cyclohexanecarboxylic Acid** in Organic Solvents

Solvent	Temperature (°C)	Solubility	Source
Acetone	40	18 wt. %	
Ethanol	Room Temperature	Miscible	^[3]
Diethyl Ether	Not Specified	Soluble	^[4]
Benzene	Not Specified	Soluble	^[4]
Chloroform	Not Specified	Soluble	^[4]
Hexane	Not Specified	More soluble than in water	^[1]

Note: "Soluble" and "Miscible" are qualitative descriptions and do not represent specific quantitative values. Further research is required to obtain precise solubility data for a broader range of organic solvents at various temperatures.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a detailed methodology for determining the solubility of **cyclohexanecarboxylic acid**.

1. Materials and Equipment:

- **Cyclohexanecarboxylic acid** (high purity)
- Solvent of interest (e.g., water, ethanol, hexane)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Screw-capped vials or flasks
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration apparatus)

2. Procedure:

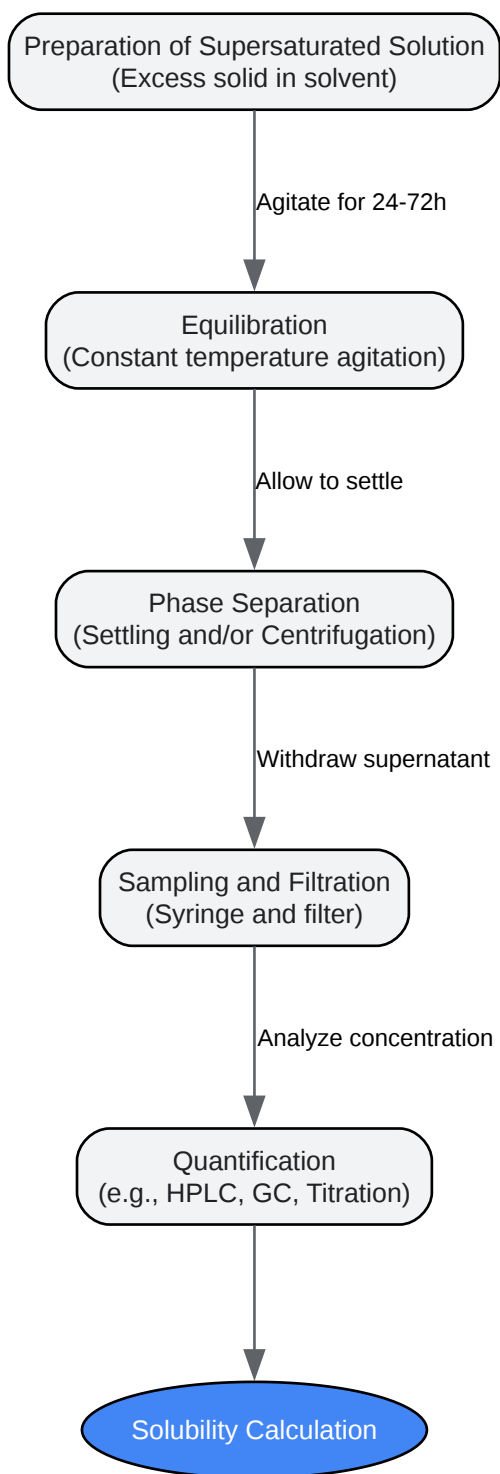
- **Preparation of Supersaturated Solution:** Add an excess amount of solid **cyclohexanecarboxylic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours)

to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the appropriate solvent to a concentration within the working range of the analytical method.
- **Quantification:** Analyze the concentration of **cyclohexanecarboxylic acid** in the diluted solution using a validated analytical method.
- **Calculation:** Calculate the solubility of **cyclohexanecarboxylic acid** in the solvent at the experimental temperature, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.



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Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

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